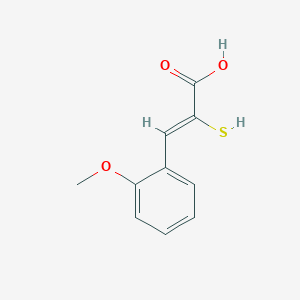
(9H-fluoren-9-yl)methyl 4-(4-aminophenyl)piperazine-1-carboxylate
Übersicht
Beschreibung
(9H-fluoren-9-yl)methyl 4-(4-aminophenyl)piperazine-1-carboxylate, also known as Fmoc-APP, is a chemical compound that has gained attention in scientific research due to its potential applications in drug development. This compound is a derivative of piperazine and is commonly used in solid-phase peptide synthesis. In
Wirkmechanismus
The mechanism of action of (9H-fluoren-9-yl)methyl 4-(4-aminophenyl)piperazine-1-carboxylate is not well understood. However, it is known that (9H-fluoren-9-yl)methyl 4-(4-aminophenyl)piperazine-1-carboxylate can bind to specific receptors and enzymes, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
(9H-fluoren-9-yl)methyl 4-(4-aminophenyl)piperazine-1-carboxylate has been shown to have various biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes and receptors. Additionally, (9H-fluoren-9-yl)methyl 4-(4-aminophenyl)piperazine-1-carboxylate has been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (9H-fluoren-9-yl)methyl 4-(4-aminophenyl)piperazine-1-carboxylate in lab experiments is its ability to target specific receptors and enzymes, making it a useful tool in drug development. Additionally, (9H-fluoren-9-yl)methyl 4-(4-aminophenyl)piperazine-1-carboxylate is relatively easy to synthesize and purify. However, one limitation of using (9H-fluoren-9-yl)methyl 4-(4-aminophenyl)piperazine-1-carboxylate is its potential toxicity, which must be taken into consideration when conducting experiments.
Zukünftige Richtungen
There are numerous future directions for the use of (9H-fluoren-9-yl)methyl 4-(4-aminophenyl)piperazine-1-carboxylate in scientific research. One potential direction is the development of (9H-fluoren-9-yl)methyl 4-(4-aminophenyl)piperazine-1-carboxylate derivatives with improved pharmacological properties. Additionally, (9H-fluoren-9-yl)methyl 4-(4-aminophenyl)piperazine-1-carboxylate could be used in the development of new drugs for the treatment of various diseases. Furthermore, (9H-fluoren-9-yl)methyl 4-(4-aminophenyl)piperazine-1-carboxylate could be used as a fluorescent probe in the study of protein-ligand interactions. Overall, (9H-fluoren-9-yl)methyl 4-(4-aminophenyl)piperazine-1-carboxylate has the potential to be a valuable tool in scientific research and drug development.
Wissenschaftliche Forschungsanwendungen
(9H-fluoren-9-yl)methyl 4-(4-aminophenyl)piperazine-1-carboxylate has various scientific research applications, including its use in solid-phase peptide synthesis, drug development, and as a fluorescent probe. In solid-phase peptide synthesis, (9H-fluoren-9-yl)methyl 4-(4-aminophenyl)piperazine-1-carboxylate is used as a protecting group for the amino terminus of the peptide chain. (9H-fluoren-9-yl)methyl 4-(4-aminophenyl)piperazine-1-carboxylate is also used in drug development due to its ability to target specific receptors and enzymes. Additionally, (9H-fluoren-9-yl)methyl 4-(4-aminophenyl)piperazine-1-carboxylate can be used as a fluorescent probe to study the binding interactions between small molecules and proteins.
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl 4-(4-aminophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c26-18-9-11-19(12-10-18)27-13-15-28(16-14-27)25(29)30-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,24H,13-17,26H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYSOXZODQBMAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3,4-Difluorophenyl)amino]-3-nitrobenzoic acid](/img/structure/B3370416.png)
![(1S,2S)-[3-Chloro-1-(3,5-difluoro-benzyl)-2-hydroxy-propyl]-carbamic acid tert-butyl ester](/img/structure/B3370423.png)
![4-[2-(4-Methylpiperazin-1-yl)ethoxy]aniline](/img/structure/B3370431.png)
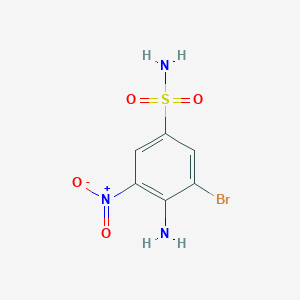
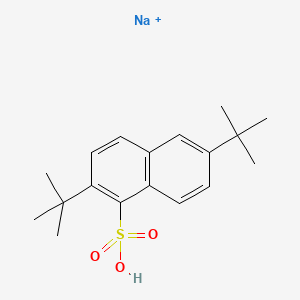
![benzyl 3-chloro-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B3370455.png)
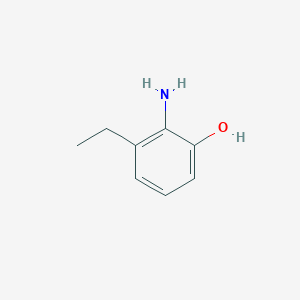


![N-[(hydrazinecarbonyl)methyl]thiophene-2-carboxamide](/img/structure/B3370470.png)
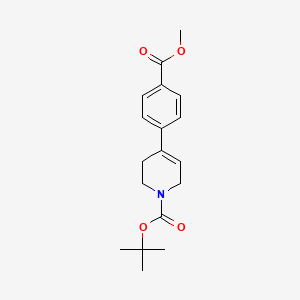
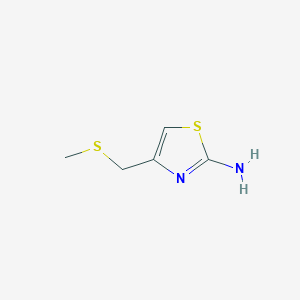
![2-Methoxybenzo[c]phenanthrene](/img/structure/B3370503.png)
